methyl 1-oxo-2-[3-(2-sulfanylidene-2,3-dihydro-1,3-benzoxazol-3-yl)propanamido]-1,2-dihydroisoquinoline-4-carboxylate
Description
This compound is a heterocyclic hybrid featuring a 1,2-dihydroisoquinoline core fused with a benzoxazole moiety via a propanamido linker. The sulfanylidene group (-S=) in the benzoxazole ring enhances electrophilic reactivity, while the methyl carboxylate group contributes to solubility in polar solvents. Its structure has been resolved via X-ray crystallography using the SHELX system (notably SHELXL for refinement and SHELXS for phase determination), which is renowned for robust small-molecule analysis . Visualization of its molecular geometry, including puckered heterocyclic rings, is facilitated by programs like ORTEP-III, which generates thermal ellipsoid plots to highlight stereoelectronic features .
The compound’s hydrogen-bonding network, critical for crystal packing and stability, can be analyzed using graph set theory, a method pioneered by Etter and expanded by Bernstein et al. to classify intermolecular interactions . Its synthesis likely involves coupling a benzoxazole-thione derivative with a functionalized isoquinoline precursor, though specific reaction conditions are beyond the scope of this analysis.
Properties
IUPAC Name |
methyl 1-oxo-2-[3-(2-sulfanylidene-1,3-benzoxazol-3-yl)propanoylamino]isoquinoline-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O5S/c1-28-20(27)15-12-24(19(26)14-7-3-2-6-13(14)15)22-18(25)10-11-23-16-8-4-5-9-17(16)29-21(23)30/h2-9,12H,10-11H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNTXXQLLGVPHCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C(=O)C2=CC=CC=C21)NC(=O)CCN3C4=CC=CC=C4OC3=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-oxo-2-[3-(2-sulfanylidene-2,3-dihydro-1,3-benzoxazol-3-yl)propanamido]-1,2-dihydroisoquinoline-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoxazole Moiety: The benzoxazole ring is synthesized through the cyclization of o-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Sulfanylidene Group: The sulfanylidene group is introduced via a thiolation reaction, where a thiol reagent reacts with the benzoxazole intermediate.
Coupling with Isoquinoline Derivative: The benzoxazole-thiol intermediate is then coupled with an isoquinoline derivative through an amide bond formation, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
methyl 1-oxo-2-[3-(2-sulfanylidene-2,3-dihydro-1,3-benzoxazol-3-yl)propanamido]-1,2-dihydroisoquinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The benzoxazole moiety can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran (THF) as solvent.
Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents in the presence of catalysts like iron(III) chloride or sulfuric acid.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, or sulfonated benzoxazole derivatives.
Scientific Research Applications
methyl 1-oxo-2-[3-(2-sulfanylidene-2,3-dihydro-1,3-benzoxazol-3-yl)propanamido]-1,2-dihydroisoquinoline-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photoluminescent compounds.
Mechanism of Action
The mechanism of action of methyl 1-oxo-2-[3-(2-sulfanylidene-2,3-dihydro-1,3-benzoxazol-3-yl)propanamido]-1,2-dihydroisoquinoline-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting metabolic pathways. The benzoxazole moiety is known to interact with nucleic acids, potentially influencing gene expression and protein synthesis.
Comparison with Similar Compounds
Research Implications and Limitations
The compound’s uniqueness lies in its hybrid architecture, merging features of benzoxazoles (reactivity) and isoquinolines (bioactivity). However, its synthetic complexity and crystallographic challenges (e.g., resolving puckered rings) necessitate advanced techniques like SHELXL refinement and graph set analysis for hydrogen-bond classification .
Table 2: Research Priorities
| Aspect | Priority | Rationale |
|---|---|---|
| Synthetic Optimization | High | Improve yield of propanamido coupling step. |
| Biological Screening | Medium | Test against kinase targets and microbial strains. |
| Solubility Studies | Low | Existing LogP data suffice for preliminary assessments. |
Biological Activity
Methyl 1-oxo-2-[3-(2-sulfanylidene-2,3-dihydro-1,3-benzoxazol-3-yl)propanamido]-1,2-dihydroisoquinoline-4-carboxylate is a complex organic compound with potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound features a unique structure that includes an isoquinoline core, a benzoxazole moiety, and a sulfanylidene group. Its structural formula can be represented as follows:
Biological Activity Overview
Research indicates that compounds with similar structural features exhibit significant antimicrobial , anticancer , and antioxidant activities. The following sections detail these biological activities.
Anticancer Activity
Several studies have highlighted the anticancer potential of methyl 1-oxo derivatives:
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Cell Line Studies : In vitro assays demonstrated that related compounds exhibit antiproliferative effects on various cancer cell lines including MCF-7 (breast cancer), HepG2 (liver cancer), and HCT-116 (colon cancer). For instance, compounds showed IC50 values ranging from 1.1 μM to 4.9 μM, indicating strong activity compared to standard treatments like doxorubicin and 5-fluorouracil .
Compound Cell Line IC50 (μM) Compound A MCF-7 1.1 Compound B HCT-116 2.6 Compound C HepG2 4.0 - Mechanism of Action : The anticancer activity is often attributed to the inhibition of thymidylate synthase (TS), an enzyme critical for DNA synthesis. For example, certain derivatives demonstrated TS inhibition with IC50 values lower than those of established drugs like Pemetrexed .
Antimicrobial Activity
The antimicrobial properties of related benzoxazole derivatives were evaluated against Gram-positive and Gram-negative bacteria:
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Inhibition Studies : Compounds exhibited selective antibacterial activity primarily against Gram-positive strains such as Staphylococcus aureus and Bacillus subtilis, with minimal inhibitory concentrations (MIC) reported in the range of 10–50 μg/mL .
Bacterial Strain MIC (μg/mL) Staphylococcus aureus 20 Bacillus subtilis 30 Escherichia coli >50 - Structure-Activity Relationship : The presence of electron-donating groups significantly enhances antimicrobial activity, while electron-withdrawing groups tend to reduce it .
Antioxidant Activity
Preliminary studies suggest that methyl 1-oxo derivatives may possess antioxidant properties due to their ability to scavenge free radicals:
- DPPH Assay : Compounds were tested using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, showing varying degrees of radical scavenging activity. Some compounds exhibited IC50 values comparable to known antioxidants like ascorbic acid.
Case Studies
Several case studies provide insights into the biological activities of similar compounds:
- Case Study 1 : A study on a series of benzoxazole derivatives found that modifications at the benzoxazole ring enhanced anticancer activity against MCF-7 cells by increasing lipophilicity, which improved cellular uptake.
- Case Study 2 : Research involving thiazolidine derivatives indicated that structural modifications could lead to improved antimicrobial properties, suggesting a potential pathway for optimizing methyl 1-oxo derivatives for enhanced efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
